2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
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Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a purine-like ring, and an acetic acid group . It’s likely that this compound has unique properties due to its complex structure.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetic acid group could participate in acid-base reactions, while the purine-like ring might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acetic acid group and the nonpolar methoxyphenyl group .Scientific Research Applications
Synthesis and Catalysis
A significant application of this compound lies in its role in catalysis and synthesis processes. Disulfonic acid imidazolium chloroaluminate has been applied as an acidic and heterogeneous catalyst for the synthesis of various heterocyclic compounds, demonstrating the potential for similar compounds, including 2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid, to act in catalytic roles for green, simple, and efficient syntheses (Moosavi-Zare et al., 2013).
Antimicrobial Activities
The synthesis and evaluation of compounds for antimicrobial activities highlight another crucial application. Synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, structurally similar to our compound of interest, have shown promising results against various Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial research (Sharma, Sharma, & Rane, 2004).
Fluorescence Properties
A unique application of this compound is found in its fluorescence properties. Research on compounds with similar structural features has identified new fluorescent compounds with selective Co2+ quenching effects, indicating the potential for this compound in fluorescent chemical sensors and related applications (Rui-j, 2013).
Organocatalysis
Further applications include its use in organocatalysis, where similar compounds have been utilized as dual and biological organocatalysts for the preparation of various heterocyclic compounds, showcasing the versatility of this compound in facilitating chemical reactions (Zolfigol et al., 2013).
Properties
IUPAC Name |
2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-19-14-13(15(25)22(17(19)26)9-12(23)24)21-8-7-20(16(21)18-14)10-5-3-4-6-11(10)27-2/h3-6H,7-9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXVSYYICBBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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